(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-5-6-15(13(2)8-12)10-16-7-3-4-14(9-16)11-17/h5-6,8,14,17H,3-4,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFSFYBJGABOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol with structurally related piperidinyl methanol derivatives:
*Estimated based on analogous structures.
Key Observations:
Lipophilicity: The 2,4-dimethylbenzyl group in the target compound enhances lipophilicity compared to cyclopropylmethyl () but is less polar than nitro- or amino-substituted derivatives ().
Steric Effects: Bulky substituents like quinoxaline () or iodophenyl () may hinder molecular interactions in biological systems, whereas smaller groups (e.g., cyclopropylmethyl) offer flexibility.
Biological Activity
(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, including receptors and enzymes, which may modulate physiological processes. This article aims to summarize the current understanding of its biological activity, focusing on relevant research findings, case studies, and potential therapeutic applications.
The compound features a piperidine ring substituted with a dimethylbenzyl group and a hydroxymethyl group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may bind to various receptors or enzymes, thereby influencing signaling pathways and cellular processes. Detailed studies are necessary to elucidate the exact mechanisms involved in its action.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 0.33 | PARP-1 inhibition |
| Compound B | Lung Cancer | 211.2 | EGFR inhibition |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology . The presence of the piperidine moiety appears to enhance binding affinity and selectivity for these targets.
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .
Case Study 2: Alzheimer’s Disease
Another investigation focused on the dual inhibition of AChE and BuChE by piperidine derivatives. The study found that this compound showed promising results in reducing enzyme activity, which could translate into therapeutic benefits for Alzheimer's disease patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
